molecular formula C21H17N3O4 B11297154 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide

Cat. No.: B11297154
M. Wt: 375.4 g/mol
InChI Key: RTFKJNGKVFIYEP-UHFFFAOYSA-N
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Description

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a phenoxyacetamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The furan and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and oxadiazole rings in the same molecule is relatively rare and contributes to its versatility in various applications.

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H17N3O4/c1-14-5-2-7-16(11-14)22-19(25)13-27-17-8-3-6-15(12-17)20-23-21(28-24-20)18-9-4-10-26-18/h2-12H,13H2,1H3,(H,22,25)

InChI Key

RTFKJNGKVFIYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CO4

Origin of Product

United States

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